![molecular formula C10H11ClF3N B1389060 5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride CAS No. 215788-34-4](/img/structure/B1389060.png)
5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride
Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The trifluoromethyl group is a functional group with the formula -CF3 . It’s derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .
Synthesis Analysis
The synthesis of TFMP derivatives often involves the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants . For example, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis
The trifluoromethyl group is often used in reactions involving various C–H bonds . Copper-mediated or -catalyzed or metal-free oxidative C–H trifluoromethylation of terminal alkynes, tertiary amines, arenes and heteroarenes, and terminal alkenes have been demonstrated .Physical And Chemical Properties Analysis
The trifluoromethyl group has unique physicochemical properties. It’s sterically the next smallest atom after hydrogen but the atom with the largest electronegativity .Scientific Research Applications
Synthesis Methods
5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has been a subject of interest in various synthesis methods. For instance, Tietze, Schimpf, and Wichmann (1992) demonstrated the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines from enamino ketones, emphasizing the role of trifluoromethanesulfonic acid in cyclizing enamino ketones to tetrahydroisoquinolines with good yield (Tietze, Schimpf, & Wichmann, 1992). Additionally, Costa and Radesca (1992) highlighted a one-pot synthesis method for 1-substituted N-alkyl-1,2,3,4-tetrahydroisoquinolines, a process that can be relevant to the synthesis of related compounds (Costa & Radesca, 1992).
Biochemical Applications
Grunewald et al. (2006) explored the balancing of pKa and steric effects in the optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors by beta-fluorination. This study underscores the potential biochemical applications of such compounds, particularly in enhancing selectivity while maintaining potency at the site of interest (Grunewald et al., 2006).
Local Anesthetic Activity
Azamatov et al. (2023) conducted a study on the local anesthetic activity of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives. They synthesized various derivatives and evaluated their anesthetic efficacy, highlighting the therapeutic potential of such compounds in medical applications (Azamatov et al., 2023).
Radioactive Tracers for Brain Diseases
Gao et al. (2006) focused on the synthesis of carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. These compounds were designed as potential positron emission tomography (PET) ligands for imaging brain diseases, demonstrating the applicability of 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride in neuroscientific research (Gao et al., 2006).
Antiglioma Activity
Mohler et al. (2006) discovered the antiglioma activity of biaryl 1,2,3,4-tetrahydroisoquinoline derivatives. This research opens avenues for the potential use of such compounds in cancer treatment, particularly for gliomas (Mohler et al., 2006).
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9;/h1-3,14H,4-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVOQWQWCNJRBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662877 | |
Record name | 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride | |
CAS RN |
215788-34-4 | |
Record name | 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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